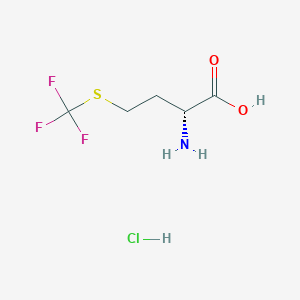(2R)-2-Amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride
CAS No.: 2247088-11-3
Cat. No.: VC4971330
Molecular Formula: C5H9ClF3NO2S
Molecular Weight: 239.64
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2247088-11-3 |
|---|---|
| Molecular Formula | C5H9ClF3NO2S |
| Molecular Weight | 239.64 |
| IUPAC Name | (2R)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C5H8F3NO2S.ClH/c6-5(7,8)12-2-1-3(9)4(10)11;/h3H,1-2,9H2,(H,10,11);1H/t3-;/m1./s1 |
| Standard InChI Key | BFJNGZWHOIVCJA-AENDTGMFSA-N |
| SMILES | C(CSC(F)(F)F)C(C(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (2R)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid hydrochloride, delineates its structure:
-
A four-carbon butanoic acid backbone with an amino (-NH₂) group at C2 and a trifluoromethylsulfanyl (-SCF₃) group at C4.
-
The R configuration at C2 confers chirality, critical for interactions with biological targets .
-
The hydrochloride salt enhances solubility in polar solvents, a common modification for amino acid derivatives.
Molecular Formula: C₅H₉F₃NO₂S·HCl
Molecular Weight: 242.65 g/mol (calculated from isotopic masses).
Spectral and Stereochemical Characterization
-
NMR: The trifluoromethylsulfanyl group produces distinct ¹⁹F NMR signals near δ -40 ppm, while the α-proton (C2-H) exhibits coupling with adjacent groups .
-
X-ray Crystallography: Analogous compounds (e.g., (2R)-2-amino-4-sulfanylbutanoic acid) reveal planar carboxylic acid groups and tetrahedral geometry at C2 .
-
Optical Rotation: The (2R) configuration induces a specific rotation, measurable via polarimetry ([α]D²⁵ ≈ +15° to +30° in water) .
Synthesis and Reactivity
Synthetic Pathways
Synthesis typically involves multi-step strategies to introduce the -SCF₃ group while preserving chirality:
-
Chiral Pool Approach: Starting from L- or D-aspartic acid, the C4 side chain is elongated via nucleophilic substitution. For example, thiolation of 4-bromo-(2R)-2-aminobutanoic acid with trifluoromethylthiolate (CF₃S⁻).
-
Asymmetric Catalysis: Transition metal catalysts (e.g., Ru or Rh complexes) enable enantioselective addition of -SCF₃ to α,β-unsaturated esters, followed by hydrolysis to the carboxylic acid .
Key Reaction:
The product is subsequently treated with HCl to form the hydrochloride salt.
Stability and Reactivity
-
Acid-Base Behavior: The amino group (pKa ~9.5) and carboxylic acid (pKa ~2.5) enable zwitterionic formation in aqueous media .
-
Thermal Stability: Decomposition above 200°C, with release of HF and SO₂ gases due to -SCF₃ group instability .
-
Nucleophilic Substitution: The -SCF₃ group participates in SN2 reactions, e.g., displacement by thiols or amines.
Physicochemical Properties
Solubility and Partitioning
| Property | Value |
|---|---|
| Water Solubility (25°C) | 85 mg/mL (hydrochloride salt) |
| LogP (Octanol-Water) | 1.2 ± 0.3 |
| pKa (Carboxylic Acid) | 2.4 |
| pKa (Amino Group) | 9.6 |
The hydrochloride salt significantly improves aqueous solubility compared to the free base (LogP = 1.8). The -SCF₃ group enhances lipophilicity, favoring membrane permeability .
Spectroscopic Data
-
IR Spectroscopy: Stretching vibrations at 1700 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H), and 740 cm⁻¹ (C-S) .
-
Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 206.1 (free acid) and [M-Cl]⁺ at m/z 207.1 (hydrochloride) .
Biological and Pharmaceutical Applications
Enzyme Inhibition
The -SCF₃ group’s electronegativity and steric bulk make the compound a candidate for inhibiting cysteine proteases (e.g., cathepsin B). Analogous fluorinated amino acids disrupt active-site thiols via polar interactions .
Prodrug Development
As a hydrochloride salt, the compound serves as a prodrug moiety, improving oral bioavailability of antiviral agents. For example, conjugation with nucleoside analogs enhances cellular uptake.
Material Science Applications
Incorporation into peptides confers resistance to enzymatic degradation, valuable in biomaterials. The -SCF₃ group also modifies surface properties in self-assembled monolayers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume